molecular formula C20H22N4O6S B2606144 N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894019-29-5

N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No.: B2606144
CAS No.: 894019-29-5
M. Wt: 446.48
InChI Key: SUSRLXYJSCDXEF-UHFFFAOYSA-N
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Description

N-((4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a synthetic compound of high purity, designed for research applications in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure incorporating acetamide, sulfonamide, and pyrrolidinone moieties, which are common pharmacophores in bioactive molecules. Similar acetamide-sulfonamide scaffolds have been investigated for their potential as enzyme inhibitors, including urease, which is a target in the treatment of pathological conditions caused by Helicobacter pylori . Compounds with sulfonamide groups are known to exhibit a wide range of biological activities, such as antibacterial, anti-inflammatory, and enzyme inhibitory effects . The structural complexity of this molecule, particularly the ureido linker and the 5-oxopyrrolidine core, suggests potential for interaction with various biological targets. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic avenues. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-8-6-14(7-9-18)21-20(27)22-15-10-19(26)24(12-15)16-4-3-5-17(11-16)30-2/h3-9,11,15H,10,12H2,1-2H3,(H,23,25)(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRLXYJSCDXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Molecular Weight : 320.36 g/mol

The structure features a sulfonamide moiety, which is often associated with various pharmacological activities, including antibacterial and enzyme inhibition properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Ureido Group : This can be achieved through the reaction of isocyanates with amines.
  • Sulfonylation : The introduction of the sulfonamide group usually involves reacting an amine with a sulfonyl chloride.
  • Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The inhibition of bacterial growth can be attributed to the ability of these compounds to interfere with bacterial enzyme activity.

Enzyme Inhibition

This compound has been evaluated for its potential as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have been noted for their ability to inhibit AChE, which plays a crucial role in neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease.
  • Urease : The compound has shown promise as a urease inhibitor, with some related compounds displaying IC50 values ranging from 1 to 6 µM . This activity is significant in managing conditions like urinary tract infections.

Anticancer Potential

Some studies have suggested that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For example, derivatives with pyrrolidine rings have been linked to antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

StudyCompoundBiological ActivityIC50 Value
Various SulfonamidesAntibacterial2.14 - 6.28 µM
Adamantyl-based Phenyl SulfonamideAntileishmanial4 µM
Tetrazole DerivativeEnzyme Inhibition4.48 µM

These findings highlight the compound's potential across various therapeutic areas, including infectious diseases and neurodegenerative disorders.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. The sulfonamide group is known for its activity against various bacterial strains. For instance:

  • Mechanism : The antibacterial action often involves inhibition of bacterial enzymes or interference with metabolic pathways.
  • Case Study : In a screening study, synthesized compounds similar to N-((4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide were tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Results showed varying degrees of effectiveness, particularly against gram-negative bacteria, suggesting the potential for developing new antibacterial agents based on this compound's structure.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Studies on related compounds have demonstrated significant inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Critical for treating Alzheimer's disease.
    • IC50 Values : Related compounds exhibited IC50 values ranging from 0.63 to 2.14 µM, indicating strong inhibition potential.
  • Urease : Important in treating urinary infections.

The structural features of this compound could be optimized to enhance enzyme interaction and therapeutic efficacy.

Anticancer Properties

The potential anticancer activity of this compound has been evaluated through in vitro studies:

  • Activity Against Cancer Cell Lines : Some studies report low levels of activity against specific leukemia lines, indicating that modifications could enhance efficacy.
  • Mechanisms of Action : Potential mechanisms include apoptosis induction or cell cycle arrest mediated by interactions with cellular signaling pathways.

Summary of Research Findings

Application AreaFindings
Antibacterial ActivityEffective against gram-negative bacteria; potential for new antibacterial agents.
Enzyme InhibitionStrong AChE inhibition; IC50 values suggest therapeutic potential for Alzheimer's disease.
Anticancer PropertiesLow activity against leukemia; further modifications needed to enhance efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Melting Point (°C) Molecular Weight (g/mol) Biological Relevance (Inferred) References
N-((4-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide (Target) Sulfonylphenylurea, 5-oxopyrrolidin-3-yl, 3-methoxyphenyl, acetamide Not reported ~465.48* Potential kinase/modulator N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoylphenyl, tetrahydrofuran-2-one, acetamide 174–176 298.34 Synthetic intermediate
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide 5-Oxopyrrolidin-3-yl, 3-fluorophenylmethoxy, acetamide Not reported ~384.40* Antimalarial/antimicrobial
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro, phenyl Not reported 257.67 Monomer for polyimide synthesis

*Calculated based on IUPAC name.

Metabolic and Stability Considerations

  • The 3-methoxyphenyl group in the target compound may slow oxidative metabolism compared to ’s 3-fluorophenylmethoxy analog, as methoxy groups are less susceptible to cytochrome P450-mediated dehalogenation .
  • The urea linkage, while bioactive, may reduce stability compared to the sulfamoyl group in , necessitating formulation adjustments for oral bioavailability .

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